[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride
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Overview
Description
[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride typically involves the following steps:
Bromination of Indazole: The starting material, indazole, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Methylamine Derivative: The brominated indazole is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group at the 3rd position. This step may involve a Mannich reaction, which is a common method for introducing amine groups into aromatic compounds.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing and synthesizing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Material Science: The compound can be used in the synthesis of novel materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of [(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride can be compared with other indazole derivatives such as:
1H-Indazole-3-amine: Lacks the bromine atom and methylamine group, making it less specific in its biological activity.
6-Chloro-1H-indazole-3-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
1-Methyl-1H-indazole-3-amine:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Properties
IUPAC Name |
(6-bromo-2H-indazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.ClH/c9-5-1-2-6-7(3-5)11-12-8(6)4-10;/h1-3H,4,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWGQMVTZYPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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